3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole
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Description
The compound "3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole" is a derivative of the azepinoindole family, a class of tricyclic compounds that have garnered interest due to their complex structure and potential biological activity. The azepinoindole core is a fused ring system combining an azepine and an indole moiety, which is a common structural feature in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of azepinoindole derivatives has been explored through various strategies. One approach involves the construction of azepino[5,4,3-cd]indoles from 2-alkynylanilines using a dearomatization strategy and a palladium(II)-catalyzed domino heterocyclization/Heck reaction . Another method reported the development of 3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles with a carbon side chain at any desired position on the nucleus . These methods highlight the versatility and creativity in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of azepinoindoles is characterized by the presence of a seven-membered azepine ring fused to an indole system. The specific compound would have additional methyl groups and a 2-methylpropyl side chain, which could influence its three-dimensional conformation and, consequently, its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of azepinoindoles can be quite diverse. For instance, serotonins have been shown to produce tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles through a reaction with amines under an oxygen atmosphere, and with various aldehydes under basic conditions . These reactions underscore the potential for azepinoindoles to undergo transformations that could be useful in the synthesis of complex natural products or novel pharmaceuticals.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole" are not detailed in the provided papers, the structural features of azepinoindoles suggest that they would exhibit properties typical of polycyclic aromatic compounds. These might include a high degree of aromaticity, potential for electronic delocalization, and the ability to engage in pi-stacking interactions. The presence of substituents such as methyl groups and a 2-methylpropyl side chain would further influence properties like solubility, boiling and melting points, and steric effects on reactivity.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Dearomatization Strategy and Domino Reactions
Researchers have developed facile approaches to construct azepino[4,3,2-cd]indoles and related structures via regioselective meta-functionalization and palladium-catalyzed domino heterocyclization/Heck reactions. These methods provide access to complex natural product-like indole scaffolds, emphasizing the importance of such compounds in synthetic and medicinal chemistry due to their potential biological activities (Zheng et al., 2014; He et al., 2020).
Cycloaddition and Annulation Reactions
Novel synthetic routes involving rhodium-catalyzed cycloadditions and NHC-catalyzed annulations have been established to prepare azepinoindoles. These methods enable the regioselective synthesis of the compounds, highlighting the versatility of cycloaddition reactions in generating structurally diverse indole derivatives with potential therapeutic applications (Lang et al., 2017; Zhu et al., 2019).
Potential Pharmacological Applications
Farnesoid X Receptor Agonists
Azepino[4,5-b]indoles, closely related to the queried compound, have been identified as potent agonists of the farnesoid X receptor (FXR). These compounds have shown promise in lowering cholesterol and triglycerides in animal models, suggesting potential therapeutic applications in treating metabolic disorders (Flatt et al., 2009).
Vasopressin Receptor Antagonists
Research into novel 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles has led to the discovery of compounds with high affinity for the human V2 receptor, indicating potential use as non-peptide vasopressin V2 receptor antagonists. These findings underscore the importance of structural diversity in drug discovery, particularly in the development of treatments for conditions such as hyponatremia (Matthews et al., 2003).
properties
IUPAC Name |
10,10,12-trimethyl-3-(2-methylpropyl)-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-12(2)10-20-11-14-13(3)9-18(4,5)19-15-7-6-8-16(20)17(14)15/h6-9,11-12,19H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWWAMDGFYIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C3C1=CN(C3=CC=C2)CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole |
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